Noroxymorphone

Description

This compound is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.

Structure

3D Structure

Properties

IUPAC Name |

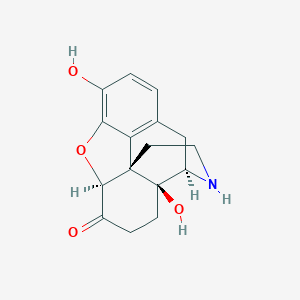

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-2,11,14,17-18,20H,3-7H2/t11-,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMSIZPQBSYUNL-IPOQPSJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955145 | |

| Record name | (-)-Noroxymorphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33522-95-1 | |

| Record name | (-)-Noroxymorphone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33522-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noroxymorphone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Noroxymorphone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-4,5-epoxy-3,14-dihydroxymorphinan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Noroxymorphone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NZ7111A9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Noroxymorphone: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noroxymorphone is a semi-synthetic opioid that serves as a critical intermediate in the synthesis of important opioid antagonists, notably naloxone (B1662785) and naltrexone.[1][2] It is also an active metabolite of the widely used opioid analgesics oxycodone and oxymorphone.[3][4] As a potent agonist of the μ-opioid receptor (MOR), its pharmacological profile is of significant interest.[2] However, its clinical utility as an analgesic is limited by its poor ability to cross the blood-brain barrier, resulting in minimal central nervous system activity.[2] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols and signaling pathways of this compound.

Chemical Properties and Structure

This compound, with the IUPAC name (4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one, is a morphinan (B1239233) derivative characterized by a pentacyclic ring structure.[5]

Chemical Structure

The chemical structure of this compound is presented below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₄ | [1][5] |

| Molecular Weight | 287.31 g/mol | [5] |

| IUPAC Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [5] |

| CAS Number | 33522-95-1 | [1] |

| Melting Point | Data for the specific compound is not readily available. A related compound, N-(S-tetrahydrofurfuryl)-noroxymorphone, has a melting point of 125°C.[6] The hydrochloride salt of a diastereomeric mixture of N-(tetrahydrofurfuryl)-noroxymorphone has a melting point of 306°C (with decomposition), which increases to 315°C after recrystallization.[6] | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Computed XLogP3 | 0.4 | [5] |

| Solubility | DMF: 20 mg/mlDMSO: 10 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5 mg/mlInsoluble in a water/ethanol mixture at weakly alkaline pH (8-10). | [1][7] |

| Appearance | Crystalline solid | [1][7] |

Experimental Protocols

Sustainable Synthesis of this compound via Electrochemical N-Demethylation

A green and efficient method for the synthesis of this compound from oxycodone involves an electrochemical N-demethylation step.[8]

Methodology:

-

Electrochemical N-demethylation: The process is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan structure of oxycodone. This reaction is carried out in a scalable flow electrolysis cell.[8]

-

Hydrolysis: The resulting oxazolidine (B1195125) intermediate is then subjected to hydrolysis with hydrobromic acid. This step cleaves the carbon from both the nitrogen and oxygen heteroatoms, yielding this compound.[8]

This sustainable approach avoids the use of hazardous reagents like alkyl chloroformates or boron tribromide, which are common in traditional demethylation processes.[8]

Quantification of this compound in Biological Matrices by LC-MS/MS

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound, along with oxycodone and other metabolites, in human blood.

Methodology:

-

Sample Preparation: Analytes are extracted from a 0.5 mL blood sample using Bond Elut Certify Solid Phase Extraction columns. The extracts are then evaporated to dryness and reconstituted in a suitable solvent.

-

Chromatographic Separation: The reconstituted sample is analyzed using an Acquity UPLC® I-class system.

-

Mass Spectrometric Detection: Detection and quantification are performed using a Waters Xevo TQD tandem mass spectrometer.

-

Validation: The method is validated according to the Academy Standards Board Standard Practices for Method Development in Forensic Toxicology. The limit of quantitation for this compound is established at 0.5 ng/mL, with a calibration range of 0.5-25 ng/mL.

Signaling and Metabolic Pathways

Metabolic Pathway of Oxycodone

This compound is a key metabolite in the complex metabolism of oxycodone, which occurs primarily in the liver via the cytochrome P450 enzyme system.[3]

μ-Opioid Receptor Signaling Pathway

This compound exerts its effects by acting as a potent agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2] The activation of MOR initiates a cascade of intracellular signaling events.

Upon binding of this compound to the MOR, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly interacts with ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels. The collective effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of opioids.[9]

References

- 1. US8227609B2 - Process for purifying this compound compounds - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Oxycodone - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. (-)-Noroxymorphone | C16H17NO4 | CID 5497189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. IE44069B1 - Noroxymorphones - Google Patents [patents.google.com]

- 7. caymanchem.com [caymanchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Pharmacology of Noroxymorphone at Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noroxymorphone, a primary metabolite of the widely prescribed opioid analgesic oxycodone, is a potent agonist at the µ-opioid receptor (MOR). This technical guide provides an in-depth analysis of the mechanism of action of this compound at opioid receptors. It consolidates available quantitative data on its binding affinity and functional potency, details the experimental methodologies for its characterization, and visualizes the core signaling pathways involved. While this compound's activity is predominantly at the µ-opioid receptor, this guide also addresses its interaction with δ (DOR) and κ (KOR) opioid receptors, noting the current gaps in publicly available data for these receptor subtypes.

Quantitative Pharmacological Profile of this compound

The interaction of this compound with opioid receptors is characterized by high affinity and potent agonist activity, primarily at the µ-opioid receptor. The following tables summarize the available quantitative data for this compound and its N-phenethyl derivative.

Table 1: Opioid Receptor Binding Affinity (Ki) of this compound

| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue/Cell Line | Reference |

| This compound | µ (mu) | 5.69 | [³H]diprenorphine | Not Specified | [1] |

| δ (delta) | Data not available | ||||

| κ (kappa) | Data not available | ||||

| N-Phenethyl this compound | µ (mu) | 0.54 ± 0.03 | Not Specified | Not Specified | [2] |

Note: Diprenorphine is a non-selective opioid receptor ligand.

Table 2: Opioid Receptor Functional Activity (EC₅₀ and Eₘₐₓ) of this compound

| Compound | Receptor Subtype | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| This compound | µ (mu) | [³⁵S]GTPγS Binding (hMOR1) | 167 | Not Reported | [1] |

| δ (delta) | Data not available | ||||

| κ (kappa) | Data not available | ||||

| N-Phenethyl this compound | µ (mu) | Not Specified | 2.63 ± 1.06 | Not Reported | [2] |

Note: Efficacy (Eₘₐₓ) is often expressed relative to a standard full agonist, such as DAMGO for the µ-opioid receptor.

Signaling Pathways of this compound at the µ-Opioid Receptor

This compound, as a potent µ-opioid receptor agonist, initiates a cascade of intracellular signaling events upon binding. These pathways are primarily mediated by the activation of inhibitory G proteins (Gαi/o).

G-Protein Dependent Signaling

Activation of the µ-opioid receptor by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ dimer can modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

β-Arrestin Mediated Signaling

Following agonist binding and G-protein activation, the µ-opioid receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and the initiation of a distinct wave of G-protein independent signaling.

References

The In Vivo and In Vitro Metabolism of Noroxymorphone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noroxymorphone, a key metabolite of the widely prescribed opioid analgesic oxycodone, is also a pivotal intermediate in the synthesis of opioid antagonists such as naloxone (B1662785) and naltrexone. Understanding its metabolic fate is crucial for comprehending the overall pharmacology and toxicology of its parent compounds and for its own potential therapeutic applications. This technical guide provides a comprehensive overview of the in vivo and in vitro metabolism of this compound, detailing the enzymatic pathways, resulting metabolites, and the analytical methodologies employed for their characterization.

Introduction

This compound is an opioid compound that is both a metabolite of oxymorphone and oxycodone and is manufactured as an intermediate in the production of narcotic antagonists.[1] While it is a potent agonist of the μ-opioid receptor, its ability to cross the blood-brain barrier is poor, resulting in minimal analgesic activity when administered systemically.[1][2] The metabolism of this compound primarily involves Phase I and Phase II biotransformation reactions, which are critical for its detoxification and elimination from the body.

Metabolic Pathways

The metabolism of this compound is intricately linked to the metabolic cascades of its precursor, oxycodone. This compound is formed from oxycodone through two primary routes:

-

Route 1: Oxycodone is first N-demethylated by Cytochrome P450 3A4 (CYP3A4) to form noroxycodone. Noroxycodone is then O-demethylated by Cytochrome P450 2D6 (CYP2D6) to yield this compound.[3]

-

Route 2: Oxycodone is O-demethylated by CYP2D6 to form oxymorphone. Oxymorphone is subsequently N-demethylated by CYP3A4 to produce this compound.[3]

Once formed, this compound undergoes further metabolism, primarily through Phase II conjugation reactions.

Phase I Metabolism

Phase I metabolism of this compound itself is less characterized than its formation. However, the key reactions involved in its synthesis from oxycodone are N-demethylation and O-demethylation, catalyzed by CYP enzymes.[4]

Phase II Metabolism

The primary Phase II metabolic pathway for this compound is glucuronidation. This process involves the conjugation of this compound with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key enzyme.[5] This conjugation increases the water solubility of the molecule, facilitating its renal excretion. The resulting metabolite is this compound-3-glucuronide.[5][6]

In Vivo Metabolism

In vivo studies in humans have shown that after administration of oxycodone, this compound is detected in plasma and urine.[7][8] Following a single oral dose of oxycodone, a study identified 8.6% of the dose excreted as conjugated this compound and 5.6% as free this compound in a 48-hour urine collection.[9] This indicates that glucuronidation is a significant pathway for its elimination.

In Vitro Metabolism

In vitro studies using human liver microsomes (HLMs) have been instrumental in elucidating the enzymes responsible for this compound formation.[10][11] Incubations of oxycodone with HLMs demonstrated the production of both noroxycodone and oxymorphone, which are the direct precursors to this compound.[10][12] Further studies with recombinant human cytochrome P450s have confirmed the major roles of CYP3A4 in N-demethylation and CYP2D6 in O-demethylation.[7][10]

Quantitative Data Summary

The following tables summarize quantitative data related to the metabolism of this compound and its precursors.

Table 1: Urinary Excretion of Oxycodone and its Metabolites in Humans (n=5) Following a 30 mg/70 kg Intranasal Dose of Oxycodone (24-hour collection). [7][10][12]

| Analyte | Mean Concentration (ng/mL) | Mean % of Daily Dose Excreted |

| Oxycodone | 1150 | 6.53% |

| Noroxycodone | 1330 | 7.81% |

| Oxymorphone | 3000 | 17.1% |

Table 2: Plasma Pharmacokinetic Parameters of Oxycodone and its Metabolites Following a 20 mg Controlled-Release Oral Dose. [5]

| Compound | Cmax (ng/mL) | AUC (ng/h/mL) |

| Oxycodone | 23.2 ± 8.6 | 236 ± 102 |

| Oxymorphone | 0.82 ± 0.85 | 12.3 ± 12 |

| Noroxycodone | 15.2 ± 4.5 | 233 ± 102 |

| This compound | Not Detected | Not Detected |

Table 3: In Vitro Metabolism of Oxycodone in Human Liver Microsomes (HLM). [10]

| Metabolite | Relative Production |

| Noroxycodone | More abundant |

| Oxymorphone | Less abundant |

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol is adapted from studies investigating the in vitro metabolism of oxycodone.[10]

Objective: To determine the metabolites of a parent drug formed by hepatic enzymes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Parent drug (e.g., Oxycodone)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Incubator/water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Prepare an incubation mixture containing HLMs, the parent drug, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant for analysis by HPLC-MS/MS to identify and quantify the metabolites.

Analysis of this compound in Biological Matrices by HPLC-MS/MS

This protocol is a generalized procedure based on various published methods for the analysis of oxycodone and its metabolites.[10][13][14]

Objective: To quantify this compound in plasma or urine.

Materials:

-

Biological sample (plasma or urine)

-

Internal standard (e.g., this compound-d3)

-

Extraction solvent (e.g., for liquid-liquid extraction: a mixture of organic solvents; for solid-phase extraction: appropriate SPE cartridges and elution solvents)

-

Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)

-

HPLC system with a suitable column (e.g., C18)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Mobile phases (e.g., ammonium acetate (B1210297) buffer and acetonitrile)

Procedure:

-

Sample Preparation:

-

To an aliquot of the biological sample, add the internal standard.

-

Adjust the pH with ammonium hydroxide.

-

For Liquid-Liquid Extraction: Add the extraction solvent, vortex, and centrifuge. Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

For Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the sample. Wash the cartridge to remove interferences. Elute the analyte of interest. Evaporate the eluate and reconstitute.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the HPLC system.

-

Separate the analytes using a gradient elution with the specified mobile phases.

-

-

Mass Spectrometric Detection:

-

Introduce the column effluent into the ESI source of the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound.

-

Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

Caption: Metabolic pathways leading to the formation and subsequent conjugation of this compound.

Caption: A typical experimental workflow for an in vitro metabolism study using human liver microsomes.

Conclusion

The metabolism of this compound is a critical aspect of the pharmacokinetics of oxycodone. Its formation is mediated by the polymorphic enzymes CYP2D6 and CYP3A4, and its primary route of elimination is through glucuronidation. The analytical methods for its quantification are well-established, relying on sensitive and specific HPLC-MS/MS techniques. A thorough understanding of these metabolic pathways and experimental protocols is essential for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological characterization of this compound as a new opioid for spinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxycodone - Wikipedia [en.wikipedia.org]

- 6. The Quantification of Oxycodone and Its Phase I and II Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of oxycodone, noroxycodone and oxymorphone by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry in human matrices: in vivo and in vitro applications [pubmed.ncbi.nlm.nih.gov]

- 8. Oxycodone with Metabolite Confirmation, Chain of Custody, Random, Urine - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]

- 9. forensicrti.org [forensicrti.org]

- 10. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholars.uky.edu [scholars.uky.edu]

- 13. Determination of oxycodone and its major metabolites noroxycodone and oxymorphone by ultra-high-performance liquid chromatography tandem mass spectrometry in plasma and urine: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Noroxymorphone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noroxymorphone, a key metabolite of the widely prescribed opioid analgesics oxycodone and oxymorphone, is a potent agonist at the mu-opioid receptor (μOR). Despite its high receptor affinity, its contribution to systemic analgesia is limited due to poor permeability across the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and pharmacodynamics of this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and opioid pharmacology. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's profile.

Introduction

This compound is an opioid compound that functions both as a metabolite of oxymorphone and oxycodone and as a synthetic intermediate in the production of narcotic antagonists like naltrexone.[1][2] As a potent agonist of the μ-opioid receptor, its pharmacological profile is of significant interest. However, its clinical utility as a centrally acting analgesic is hampered by its limited ability to cross the blood-brain barrier.[1][2] Understanding the intricate details of its pharmacokinetic disposition and pharmacodynamic actions is crucial for a complete comprehension of the pharmacology of its parent compounds and for exploring its potential therapeutic applications, such as in spinal analgesia.[3] In the United States, this compound is classified as a Schedule II narcotic controlled substance.[2]

Pharmacokinetics

The systemic exposure and fate of this compound are primarily understood in the context of its formation from parent opioids. A complete pharmacokinetic profile following direct administration of this compound is not extensively documented in publicly available literature.

Formation and Metabolism

This compound is a secondary metabolite formed through the metabolism of oxycodone and a primary metabolite of oxymorphone. The metabolic pathways are illustrated below.

Oxycodone is metabolized in the liver primarily by CYP3A4/5 to noroxycodone and to a lesser extent by CYP2D6 to oxymorphone.[4][5][6] Noroxycodone is subsequently O-demethylated by CYP2D6 to form this compound.[6] Oxymorphone can also be N-demethylated by CYP3A4/5 to yield this compound.[4][6] this compound itself undergoes further metabolism, including glucuronidation.[4]

Plasma Concentrations and Elimination

Quantitative data on this compound plasma concentrations are typically reported following the administration of its parent compounds. It is considered a major metabolite in circulation with an elimination half-life longer than that of oxycodone.[7]

| Parent Drug Administered | Analyte | Parameter | Value | Matrix | Species | Citation |

| Oxycodone (20 mg CR) | This compound | Ki | 5.69 nM | - | In vitro | [4] |

| Oxycodone (20 mg CR) | This compound | EC50 (hMOR1 GTPγS) | 167 nM | - | In vitro | [4] |

| Oxycodone | This compound | Elimination Half-life | Longer than oxycodone | Plasma | Human | [7] |

| Oxymorphone | This compound | Elimination Half-life | 7.5 - 9.5 hours | Plasma | Human | [8] |

Table 1: Pharmacokinetic and related parameters of this compound.

Blood-Brain Barrier Penetration

A critical pharmacokinetic characteristic of this compound is its poor ability to cross the blood-brain barrier.[1][2][9] This is attributed to its low lipophilicity, which limits its passive diffusion into the central nervous system.[3] Consequently, despite its high potency at the mu-opioid receptor, systemically formed this compound is considered to have minimal contribution to the central analgesic effects of oxycodone.[7]

Pharmacodynamics

This compound exhibits potent activity at the mu-opioid receptor, functioning as a full agonist. Its interaction with the receptor initiates a signaling cascade that is characteristic of opioid analgesics.

Receptor Binding and Affinity

This compound demonstrates a high binding affinity for the μ-opioid receptor, which is comparable to or greater than that of its parent compounds.

| Ligand | Receptor | Parameter | Value | Assay Conditions | Citation |

| This compound | Mu-opioid | Ki | 5.69 nM | [3H]diprenorphine displacement | [4] |

| This compound | Mu-opioid | Affinity | 3-fold higher than oxycodone | - | [4] |

| Oxymorphone | Mu-opioid | Affinity | 3- to 5-fold higher than oxycodone | - | [4] |

| Noroxycodone | Mu-opioid | Affinity | One-third of oxycodone | - | [4] |

Table 2: Receptor Binding Affinities.

G-Protein Activation and Functional Activity

As a μ-opioid receptor agonist, this compound stimulates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effector systems, including the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

This compound is a potent activator of G-protein signaling, with an EC50 value of 167 nM in a GTPγS binding assay using human MOR1.[4]

In Vivo Effects

While systemic administration of this compound shows minimal analgesic activity due to its poor BBB penetration, direct administration into the central nervous system, such as intrathecal injection, produces potent and long-lasting antinociceptive effects in animal models.[3] This highlights the potential of this compound for spinal analgesia.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's pharmacokinetics and pharmacodynamics.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of oxycodone and its metabolites.[9][10]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., this compound-d3).

-

Add 100 µL of concentrated ammonium (B1175870) hydroxide.

-

Add 5 mL of an organic solvent mixture (e.g., methylene (B1212753) chloride/isopropanol, 9:1 v/v).

-

Vortex for 10 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic content over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound.

-

Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Metabolism in Human Liver Microsomes

This protocol is a general method to assess the metabolic stability and metabolite formation of a compound.[11][12]

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL final concentration), 0.1 M phosphate (B84403) buffer (pH 7.4), and the test compound (e.g., this compound) in a final volume of 200 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the protein.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

Mu-Opioid Receptor Radioligand Binding Assay

This is a competitive binding assay to determine the affinity of this compound for the μ-opioid receptor.[13][14]

-

Membrane Preparation: Prepare cell membranes from a source rich in μ-opioid receptors (e.g., rat brain tissue or cells expressing recombinant human μ-opioid receptors).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, add:

-

Assay buffer.

-

A fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]-DAMGO).

-

Varying concentrations of the unlabeled competitor ligand (this compound).

-

Membrane preparation (50-100 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to the μ-opioid receptor.[1]

-

Membrane Preparation: Use membranes prepared as described for the radioligand binding assay.

-

Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Reaction Mixture: In a 96-well plate, add:

-

Assay buffer.

-

GDP (10 µM final concentration).

-

Varying concentrations of the agonist (this compound).

-

Membrane preparation (10-20 µg of protein).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate Reaction: Add [³⁵S]GTPγS (0.05-0.1 nM final concentration) to each well.

-

Incubation: Incubate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.

-

Scintillation Counting: Measure the radioactivity of the filters.

-

Data Analysis: Plot the specific [³⁵S]GTPγS binding (total binding minus non-specific binding in the presence of excess unlabeled GTPγS) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

In Vitro Blood-Brain Barrier Permeability Assay (Transwell)

This assay provides an in vitro model to assess the permeability of a compound across a cell monolayer mimicking the blood-brain barrier.[10]

-

Cell Culture: Culture a suitable brain endothelial cell line (e.g., hCMEC/D3) on the porous membrane of a Transwell insert until a confluent monolayer is formed. Co-culture with astrocytes or pericytes on the basolateral side can enhance barrier properties.

-

Barrier Integrity Measurement: Assess the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) or the flux of a paracellular marker (e.g., Lucifer yellow).

-

Permeability Assay:

-

Replace the medium in the apical and basolateral chambers with transport buffer.

-

Add the test compound (this compound) to the apical (donor) chamber.

-

At specified time intervals, collect samples from the basolateral (receiver) chamber and replace with fresh transport buffer.

-

Also, collect a sample from the apical chamber at the beginning and end of the experiment.

-

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

Conclusion and Future Directions

This compound is a potent mu-opioid receptor agonist with well-characterized in vitro activity. Its pharmacokinetic profile is primarily defined by its role as a metabolite of oxycodone and oxymorphone, with its systemic analgesic effects being significantly limited by poor blood-brain barrier penetration. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other opioid compounds.

Future research should aim to fully characterize the standalone pharmacokinetic profile of this compound following direct intravenous administration in preclinical species. This would provide valuable data on its volume of distribution, clearance, and elimination half-life, which are currently lacking. Furthermore, exploring novel drug delivery strategies to enhance its central nervous system penetration could unlock its therapeutic potential as a potent analgesic. Continued investigation into its activity at other opioid receptors and its potential for spinal or peripheral analgesia is also warranted.

References

- 1. Sex differences in the pharmacokinetics, oxidative metabolism and oral bioavailability of oxycodone in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxycodone - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

Noroxymorphone: A Comprehensive Technical Review of its Role as a Key Secondary Metabolite of Oxycodone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxycodone, a widely prescribed semi-synthetic opioid, undergoes extensive and complex metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. While noroxycodone is the major initial metabolite, noroxymorphone emerges as a significant secondary metabolite formed from two distinct pathways. This technical guide provides an in-depth analysis of the formation, pharmacokinetics, and pharmacological activity of this compound. We detail the enzymatic processes, present quantitative data from clinical and in vitro studies, outline key experimental protocols for its quantification, and discuss the implications for drug development and clinical pharmacology. Despite being a potent µ-opioid receptor agonist, this compound's limited ability to cross the blood-brain barrier curtails its contribution to the central analgesic effects of oxycodone, a critical consideration in understanding the parent drug's overall therapeutic profile.

The Metabolic Pathway of Oxycodone

Oxycodone is primarily metabolized in the liver, with the initial biotransformation proceeding along two main oxidative pathways catalyzed by CYP enzymes.

-

N-demethylation (Major Pathway) : The principal metabolic route is the N-demethylation of oxycodone by CYP3A4 and CYP3A5 to form noroxycodone . This pathway accounts for approximately 45% of an administered oxycodone dose.[1][2][3] Noroxycodone is generally considered to have minimal analgesic activity compared to the parent compound.[2][3][4]

-

O-demethylation (Minor Pathway) : A smaller fraction of oxycodone, around 11-19%, is O-demethylated by CYP2D6 to produce oxymorphone .[1][2][3] Unlike noroxycodone, oxymorphone is a potent opioid agonist, with a significantly higher binding affinity for the µ-opioid receptor than oxycodone itself.[3]

This compound is subsequently formed as a key secondary metabolite from both of these primary products:

-

From Noroxycodone : Noroxycodone undergoes O-demethylation, a reaction catalyzed by CYP2D6 , to yield this compound.[2][3][5]

-

From Oxymorphone : Oxymorphone can be N-demethylated by CYP3A4 to form this compound.[2][3][5]

This metabolic cascade highlights the critical roles of both CYP3A4 and CYP2D6 in the overall disposition of oxycodone. Genetic polymorphisms or drug-induced inhibition/induction of these enzymes can significantly alter the pharmacokinetic profile of oxycodone and its metabolites.[1][6]

References

- 1. Oxycodone - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: oxycodone pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxycodone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Historical Development of Noroxymorphone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noroxymorphone, a potent μ-opioid receptor agonist, holds a unique position in the landscape of opioid chemistry and pharmacology. It is recognized both as a key metabolite of the widely used analgesics oxycodone and oxymorphone, and as a pivotal synthetic intermediate in the production of crucial opioid antagonists such as naltrexone (B1662487) and naloxone (B1662785). This technical guide provides an in-depth exploration of the discovery, historical development, and chemical synthesis of this compound. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for its synthesis and characterization, and visualizations of its metabolic and signaling pathways.

Introduction: A Molecule of Dual Significance

This compound, with the chemical name 4,5α-epoxy-3,14-dihydroxy-morphinan-6-one, is a semi-synthetic opioid.[1] Its significance stems from two primary roles:

-

A Metabolite: It is a product of the hepatic metabolism of oxycodone and oxymorphone.[1][2] However, due to its low lipophilicity and consequent poor ability to cross the blood-brain barrier, its contribution to the central analgesic effects of its parent compounds is considered minimal.[3]

-

A Synthetic Precursor: this compound is a crucial late-stage intermediate in the semi-synthesis of a range of opioid receptor antagonists.[4] The N-demethylated structure of this compound allows for the introduction of larger N-substituents that confer antagonist properties, such as the allyl group in naloxone and the cyclopropylmethyl group in naltrexone.[5][6]

This dual identity has driven considerable research into its synthesis and pharmacology over the decades.

Historical Development of Synthetic Routes

The synthesis of this compound has evolved significantly, driven by the need for more efficient and sustainable methods for the production of opioid antagonists. Initial methods relied on multi-step sequences from naturally occurring poppy alkaloids like thebaine and morphine.[7][8]

Historically, the N-demethylation of oxymorphone or its derivatives was a key challenge, often requiring harsh and toxic reagents such as cyanogen (B1215507) bromide or chloroformate esters.[9] More recent advancements have focused on developing greener and more efficient catalytic methods.

A notable development has been the use of palladium-catalyzed aerobic oxidation for N-demethylation.[10] This approach offers a more environmentally benign alternative to traditional stoichiometric reagents. Further innovation has led to the development of electrochemical methods for the N- and O-demethylation of oxycodone, providing a safe and efficient route to this compound.[3][11][12][13] These modern approaches often proceed via an oxazolidine (B1195125) intermediate.[5]

Quantitative Pharmacological Data

This compound is a potent agonist at the μ-opioid receptor. The following table summarizes key quantitative data regarding its receptor binding affinity and functional activity, with comparisons to related opioids.

| Compound | Receptor | Parameter | Value | Species/System |

| This compound | μ-opioid | Affinity (Ki) | ~3-fold higher than oxycodone | Human[2] |

| μ-opioid | Efficacy (GTPγS) | ~2-fold higher than oxycodone | Human[2] | |

| Oxycodone | μ-opioid | Affinity (Ki) | 25.9 nM | Human[14] |

| Oxymorphone | μ-opioid | Affinity (Ki) | 0.406 nM | Human[14] |

| Morphine | μ-opioid | Affinity (Ki) | 1.14 nM | Human[14] |

| Naloxone | μ-opioid | Affinity (Ki) | 1.518 ± 0.065 nM | Human[15] |

Key Experimental Protocols

Synthesis of this compound from Oxymorphone via N-Demethylation

This protocol is a generalized representation of modern N-demethylation strategies.

Step 1: N-demethylation of Oxymorphone to an Oxazolidine Intermediate [5]

-

Reaction Setup: A solution of oxymorphone in a suitable organic solvent (e.g., acetonitrile) is prepared in a reaction vessel equipped with a stirrer and a means to control the atmosphere.

-

Reagent Addition: A demethylating agent, such as the Burgess reagent, is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the conversion to the oxazolidine intermediate is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude oxazolidine.

Step 2: Hydrolysis of the Oxazolidine to this compound [5]

-

Hydrolysis: The crude oxazolidine is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid).

-

Heating: The solution is heated to facilitate the hydrolysis of the oxazolidine ring.

-

Neutralization and Isolation: After cooling, the reaction mixture is carefully neutralized with a base to precipitate the this compound. The solid product is collected by filtration, washed, and dried.

-

Purification: The crude this compound can be further purified by recrystallization or chromatography.

Pharmacological Characterization: [³⁵S]GTPγS Binding Assay[4][16][17]

This functional assay measures the activation of G-protein coupled receptors, such as the μ-opioid receptor, by an agonist.

-

Membrane Preparation: Cell membranes expressing the μ-opioid receptor are prepared from a suitable cell line or tissue source. The membranes are homogenized and centrifuged to isolate the membrane fraction, which is then stored at -80°C.

-

Assay Buffer: A buffer containing Tris-HCl, MgCl₂, NaCl, and GDP is prepared.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test compound (this compound) at various concentrations, and the cell membrane preparation.

-

Include a positive control (e.g., DAMGO) and a negative control (vehicle).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. The data are then plotted as a dose-response curve to determine the EC₅₀ and Eₘₐₓ values for this compound.

Visualizations of Key Pathways

Metabolic Pathway of Oxycodone to this compound

Caption: Metabolic conversion of oxycodone to this compound.

Synthetic Pathway from Oxymorphone to Naloxone via this compound

Caption: Synthesis of naloxone from oxymorphone.

Mu-Opioid Receptor Signaling Pathway

Caption: this compound-mediated μ-opioid receptor signaling.

Conclusion

This compound stands as a molecule of considerable interest to researchers in medicinal chemistry, pharmacology, and drug development. Its historical journey from a mere metabolite to a critical building block for life-saving opioid antagonists highlights the intricate relationships within the opioid family of compounds. The ongoing development of novel, more sustainable synthetic routes to this compound underscores its continued importance. A thorough understanding of its synthesis, pharmacology, and metabolic fate is essential for the continued innovation of safer and more effective opioid-based therapeutics.

References

- 1. General Method of Synthesis for Naloxone, Naltrexone, Nalbuphone, and Nalbuphine by the Reaction of Grignard Reagents with an Oxazolidine Derived from Oxymorphone | Semantic Scholar [semanticscholar.org]

- 2. Oxycodone - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. US5668285A - Total synthesis of northebaine, normophine, this compound enantiomers and derivatives via N-Nor intermediates - Google Patents [patents.google.com]

- 8. WO2008096046A1 - this compound for use as a medicament - Google Patents [patents.google.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. zenodo.org [zenodo.org]

noroxymorphone binding affinity for mu, delta, and kappa opioid receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of noroxymorphone for the mu (µ), delta (δ), and kappa (κ) opioid receptors. This compound, an active metabolite of the widely used opioid analgesics oxycodone and oxymorphone, is a potent agonist at the µ-opioid receptor (MOR).[1][2] Understanding its complete binding profile across the three main opioid receptor subtypes is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Quantitative Binding Affinity of this compound

The binding affinity of this compound has been characterized primarily at the µ-opioid receptor. While comprehensive data for the δ and κ receptors are less readily available in the public domain, existing research indicates a strong preference for the µ receptor.

| Receptor Subtype | Ligand | Assay Type | K_i_ (nM) | EC_50_ (nM) | Cell Line/Tissue | Reference |

| Mu (µ) | This compound | Competitive Radioligand Binding ([³H]diprenorphine) | 5.69 | - | Recombinant hMOR | [3] |

| Mu (µ) | This compound | [³⁵S]GTPγS Functional Assay | - | 167 | hMOR1 | [3] |

| Delta (δ) | This compound | Not specified | Data not available | - | Not specified | - |

| Kappa (κ) | This compound | Not specified | Data not available | - | Not specified | - |

Note: A lower K_i_ value indicates a higher binding affinity. The EC_50_ value in the functional assay represents the concentration of the ligand that produces 50% of the maximal response, indicating its potency as an agonist.

This compound exhibits a three-fold higher affinity for the µ-opioid receptor compared to its parent compound, oxycodone.[3] In functional assays, it demonstrates potent agonism at the µ-opioid receptor.[1][2]

Experimental Protocols

The determination of opioid receptor binding affinities typically involves competitive radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the equilibrium dissociation constant (K_i_) of this compound for the µ, δ, and κ opioid receptors.

Materials:

-

Membrane Preparations: Cell membranes expressing the recombinant human µ, δ, or κ opioid receptor.

-

Radioligand: A high-affinity radiolabeled opioid ligand, such as [³H]diprenorphine (a non-selective antagonist) or a receptor-subtype selective radioligand.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity opioid ligand (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Workflow:

Procedure:

-

Incubation: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the receptor-containing membranes.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ is then calculated from the IC_50_ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Objective: To determine the potency (EC_50_) and efficacy of this compound in activating G-protein signaling through the µ, δ, and κ opioid receptors.

Workflow:

References

Blood-Brain Barrier Permeability of Noroxymorphone in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Noroxymorphone, a metabolite of the widely used opioid analgesic oxycodone, exhibits potent µ-opioid receptor agonism. However, its therapeutic application as a centrally acting analgesic following systemic administration is significantly limited by its poor permeability across the blood-brain barrier (BBB). This technical guide synthesizes the available preclinical evidence from animal models, focusing on the physicochemical properties, and experimental findings that underscore the low central nervous system (CNS) penetration of this compound. Due to a lack of specific quantitative permeability data for this compound in the current literature, this guide provides a comparative context with related opioids and outlines a generalizable experimental protocol for assessing the BBB permeability of such compounds.

Physicochemical Properties and Predicted Blood-Brain Barrier Permeability

The capacity of a molecule to traverse the BBB is heavily influenced by its physicochemical characteristics. For this compound, its hydrophilic nature is a primary determinant of its limited CNS penetration.

Key Physicochemical Factor:

-

Low Lipophilicity: this compound is characterized by a low calculated octanol/water partition coefficient (logD value)[1]. This indicates a preference for aqueous environments over lipid membranes, such as the endothelial cells that constitute the BBB. Molecules with high lipophilicity tend to more readily diffuse across the lipid bilayers of the BBB. In contrast to more lipophilic opioids, the hydrophilicity of this compound presents a significant hurdle to passive diffusion into the brain.

It is well-established that compounds intended for CNS activity generally possess a logD value in the range of 1 to 3 to achieve optimal BBB permeability. The lower logD of this compound places it outside this ideal range, predicting poor brain penetration.

In Vivo Evidence of Limited Blood-Brain Barrier Permeability in Animal Models

Preclinical studies in rodent models provide compelling functional evidence for the low BBB permeability of this compound. These studies typically compare the analgesic effects of the compound following systemic versus direct central administration.

A key study in rats demonstrated the following:

-

Ineffectiveness of Systemic Administration: Subcutaneous administration of this compound, even at high doses (up to 25 mg/kg), failed to produce an antinociceptive effect in various pain models, including the hotplate, paw pressure, and tail flick tests[1]. This lack of systemic efficacy strongly suggests that this compound does not reach the CNS in sufficient concentrations to engage opioid receptors and elicit an analgesic response[1].

-

Potency of Central Administration: In stark contrast, when administered directly into the central nervous system via intrathecal injection, this compound (1 and 5 µg) was found to be a potent antinociceptive agent, with a longer-lasting effect compared to morphine and oxycodone[1].

This marked difference in efficacy between systemic and central administration routes is a classic indicator of poor BBB penetration.

Quantitative Data on Blood-Brain Barrier Permeability

As of the latest literature review, specific quantitative data on the BBB permeability of this compound, such as the brain-to-plasma concentration ratio (Kp), the unbound brain-to-plasma concentration ratio (Kp,uu), or the brain uptake clearance (CLin), have not been published.

For comparative purposes, the table below presents BBB permeability data for the related opioids, morphine and oxycodone, in rats. This data highlights the variability in BBB penetration even among structurally similar compounds and provides a benchmark against which the expected low permeability of this compound can be framed.

| Compound | Animal Model | Kp,uu | Influx Clearance (CLin) (μL/min/g brain) | Efflux | Method |

| Morphine | Rat | 0.28 ± 0.09 | - | Active Efflux | Microdialysis |

| Oxycodone | Rat | ~1.0 | - | Carrier-mediated influx | Microdialysis |

Note: Data is compiled from various sources and methodologies may differ. Kp,uu is the ratio of the unbound drug concentration in the brain to that in the plasma at steady-state. A Kp,uu value less than 1 suggests limited BBB penetration or active efflux, while a value greater than 1 can indicate active influx.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability of Opioids

The following section outlines a generalized experimental protocol for determining the BBB permeability of an opioid compound like this compound in a rat model using in vivo microdialysis. This technique allows for the measurement of unbound drug concentrations in the brain extracellular fluid and blood, providing a direct assessment of BBB transport.

Animal Model and Surgical Preparation

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.

-

Acclimatization: Animals should be housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to surgery.

-

Surgical Implantation of Microdialysis Probes:

-

Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane).

-

Place the animal in a stereotaxic frame.

-

Implant a guide cannula for the microdialysis probe into the desired brain region (e.g., striatum).

-

Implant a microdialysis probe into the jugular vein for blood sampling.

-

Allow the animal to recover from surgery for at least 24 hours.

-

Microdialysis Procedure

-

On the day of the experiment, insert the microdialysis probes into the guide cannulae.

-

Perfuse the probes with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 60 minutes.

-

Collect baseline dialysate samples from both brain and blood probes.

-

Administer this compound intravenously as a bolus followed by a constant rate infusion to achieve steady-state plasma concentrations.

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for a defined period (e.g., 4-6 hours).

-

At the end of the experiment, euthanize the animal and collect terminal blood and brain tissue samples.

Sample Analysis

-

Analytical Method: Quantify the concentration of this compound in the dialysate, plasma, and brain homogenate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Method Validation: The LC-MS/MS method should be validated for linearity, accuracy, precision, and sensitivity in all relevant matrices (aCSF, plasma, and brain homogenate). A sensitive method for the determination of oxycodone, oxymorphone, and noroxycodone in rat plasma and brain tissue has been described, utilizing solid-phase extraction and a C18 column with a mobile phase of 5 mM ammonium (B1175870) acetate (B1210297) in 45% acetonitrile[2]. The limit of quantification for noroxycodone in brain tissue was reported to be 4 ng/g[2].

Data Analysis

-

Calculate the in vivo recovery of the microdialysis probes using a suitable calibration method (e.g., retrodialysis).

-

Determine the unbound concentration of this compound in the brain and blood from the dialysate concentrations and the in vivo recovery.

-

Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) as the ratio of the area under the concentration-time curve (AUC) of unbound drug in the brain to the AUC of unbound drug in the plasma.

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing BBB permeability.

Blood-Brain Barrier Transport Logic

Caption: this compound transport across the BBB.

Potential Role of Efflux Transporters

While there is no direct evidence for the involvement of specific transporters in the movement of this compound across the BBB, the role of P-glycoprotein (P-gp) as an efflux pump for many opioids is well-documented. It is plausible that this compound may also be a substrate for P-gp, which would further contribute to its low brain concentrations following systemic administration. Future studies investigating the interaction of this compound with P-gp and other relevant transporters (e.g., Breast Cancer Resistance Protein - BCRP) would be valuable.

Conclusion and Future Directions

The available evidence from animal models strongly indicates that this compound has very poor permeability across the blood-brain barrier, primarily due to its hydrophilic nature. This characteristic severely limits its potential as a systemically administered analgesic for central pain.

Future research should focus on:

-

Generating Quantitative Permeability Data: Conducting definitive in vivo studies, such as microdialysis in rats, to determine the Kp,uu and other permeability parameters for this compound.

-

Investigating Transporter Interactions: Elucidating the role of P-glycoprotein and other efflux transporters in the disposition of this compound at the BBB.

-

Exploring Prodrug Strategies: Designing and evaluating lipophilic prodrugs of this compound that could enhance its BBB penetration and then release the active parent compound within the CNS.

A comprehensive understanding of the BBB transport of this compound is crucial for guiding future drug development efforts and for fully characterizing the pharmacological profile of this potent opioid metabolite.

References

- 1. Pharmacological characterization of this compound as a new opioid for spinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of liquid chromatography/mass spectrometry for quantitative analysis of oxycodone, oxymorphone and noroxycodone in Ringer solution, rat plasma and rat brain tissue | CiNii Research [cir.nii.ac.jp]

An In-Depth Technical Guide to Structural Analogues and Derivatives of Noroxymorphone for Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Noroxymorphone, a pivotal intermediate in the synthesis of crucial opioid antagonists and a potent µ-opioid receptor agonist in its own right, serves as a critical scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate reproducible research. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows to offer a deeper understanding of the molecular and physiological effects of these compounds. The presented data and methodologies are intended to support researchers in the exploration of new chemical entities with tailored pharmacological profiles for pain management and other neurological disorders.

Introduction to this compound

This compound is a semi-synthetic opioid that is a metabolite of both oxycodone and oxymorphone.[1][2] Chemically, it is 4,5α-epoxy-3,14-dihydroxy-morphinan-6-one. Its significance in medicinal chemistry is twofold: it is a key precursor in the manufacturing of opioid antagonists such as naloxone (B1662785) and naltrexone (B1662487), and it possesses potent µ-opioid receptor (MOR) agonist activity.[3][4] However, its utility as a systemic analgesic is limited due to its poor ability to cross the blood-brain barrier.[1][2] This property makes its structural backbone an attractive starting point for developing peripherally restricted opioids or novel centrally-acting analgesics with modified pharmacokinetic and pharmacodynamic properties.

The core structure of this compound offers several sites for chemical modification, primarily at the N-17 position and the C-14 hydroxyl group. Modifications at the N-17 position, in particular, have been extensively explored and are known to dramatically influence the pharmacological activity, switching from potent agonism to partial agonism or even potent antagonism.

Structural Analogues and Derivatives of this compound

The exploration of this compound's chemical space has led to the synthesis of a wide array of analogues. The primary focus of these synthetic efforts has been the modification of the N-17 substituent, which plays a crucial role in receptor interaction and functional activity.

N-Substituted this compound Analogues

The nature of the substituent at the nitrogen atom of the morphinan (B1239233) scaffold is a key determinant of its pharmacological profile. While the N-methyl group in the parent compound, oxymorphone, confers potent agonist activity, replacement with other alkyl or arylalkyl groups can drastically alter its effects.

A notable example is the synthesis of N-isobutylthis compound from naltrexone.[5] Contrary to the expectation that it would be an antagonist, this derivative displayed dose-dependent agonist activity in preclinical models.[5] This highlights the complex structure-activity relationships governing this class of compounds.

N-phenethyl substitution on the normorphinan scaffold has been shown to produce potent MOR agonists with increased antinociceptive potency compared to their N-methyl counterparts.[6]

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and in vivo analgesic potencies of this compound and selected derivatives. These data are compiled from various preclinical studies and serve as a comparative reference.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference |

| This compound | High Affinity (Potent Agonist) | Lower Affinity | Lower Affinity | [1][2] |

| N-Phenethylnormorphine | 0.93 | >100 | >100 | [7] |

| N-Phenethyl-14-hydroxynormorphine | Low Nanomolar | Lower Affinity | Lower Affinity | [7] |

| N-Phenylpropylnormorphine | Lower Affinity than N-Phenethyl | Lower Affinity | Lower Affinity | [7] |

| N-Isobutylthis compound | Binding affinity was 11-17 times less than naltrexone | Binding affinity was 11-17 times less than naltrexone | Binding affinity was 11-17 times less than naltrexone | [5] |

| N-Cyclopropylmethyl-14-phenylpropyloxymorphinan-6-one | Subnanomolar | Subnanomolar | Subnanomolar | [8] |

| N-Propyl-14-phenylpropyloxymorphinan-6-one | 0.09 | Subnanomolar | Subnanomolar | [8] |

Table 2: In Vivo Analgesic Potency (ED50)

| Compound | Test Model | Route of Administration | ED50 (mg/kg) | Reference |

| This compound | Hot Plate, Paw Pressure, Tail Flick | Subcutaneous | Inactive at 5, 10, 25 mg/kg | [1] |

| This compound | Thermal and Mechanical Nociception | Intrathecal | Potent and long-lasting analgesia | [1] |

| N-Isobutylthis compound | Acetic Acid Writhing Test | Subcutaneous | 5.05 | [5] |

| N-Phenethyl-14-hydroxynormorphine | Hot Plate Test | Not Specified | More potent than morphine | [7] |

| N-Cyclopropylmethyl-14-phenylpropyloxymorphinan-6-one | Tail-Flick Test | Not Specified | ~600x more potent than morphine | [8] |

| N-Cyclopropylmethyl-14-phenylpropyloxymorphinan-6-one | Hot-Plate Test | Not Specified | ~400x more potent than morphine | [8] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays essential for the pharmacological characterization of this compound analogues.

In Vitro Assays

This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).[9]

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).[9]

-

Test compound (unlabeled).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

-

Non-specific binding control (e.g., 10 µM Naloxone).[10]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer and determine the protein concentration.[10]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.[1]

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[10]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[10]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

This functional assay measures the ability of a compound to activate G-proteins coupled to the opioid receptor, providing a measure of its efficacy (EC50 and Emax).[11]

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[11]

-

GDP (Guanosine diphosphate).[11]

-

Test compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).[11]

-

Unlabeled GTPγS for non-specific binding determination.[11]

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.[11]

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.[11]

-

Incubation: Incubate the plate at 30°C for 60 minutes.[11]

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate. Wash the filters with ice-cold buffer.[11]

-

Detection: Dry the filter plate and measure the radioactivity using a scintillation counter.[11]

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound. Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.[11]

In Vivo Assays

This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.[3][4]

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Experimental animals (e.g., mice or rats).

-

Test compound and vehicle.

Procedure:

-

Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes.[4]

-

Baseline Measurement: Place each animal on the hot plate, maintained at a constant temperature (e.g., 55 ± 1°C), and record the latency to a nocifensive response (e.g., paw licking, jumping).[3][12] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[3]

-

Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

-

Post-treatment Measurement: At predetermined time points after drug administration, place the animals back on the hot plate and measure the response latency.[13]

-

Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group.

This assay also measures central analgesic activity by quantifying the latency to withdraw the tail from a noxious thermal stimulus.[14][15]

Materials:

-

Tail flick apparatus with a radiant heat source.[15]

-

Animal restrainers.

-

Experimental animals (e.g., mice or rats).

-

Test compound and vehicle.

Procedure: